2-furoyl-LIGRLO-amide

描述

"2-furoyl-LIGRLO-amide" is a potent and selective agonist of the proteinase-activated receptor 2 (PAR2), which is involved in various biological activities. It has shown significant efficacy in increasing intracellular calcium in PAR2-expressing cells and is far more potent than similar compounds in vasodilation and hyperpolarization assays without causing non-PAR2-mediated adverse effects (McGuire et al., 2004).

Synthesis Analysis

The synthesis of 2-furoyl-LIGRLO-amide involves advanced organic synthesis techniques, including methods for the synthesis of amido substituted furans. These methods include the thermolysis of furan-2-carbonyl azide, C-N cross-coupling reactions, and the use of cyclic carbinol amides with triflic anhydride for generating 2-amidofurans (Padwa et al., 2003).

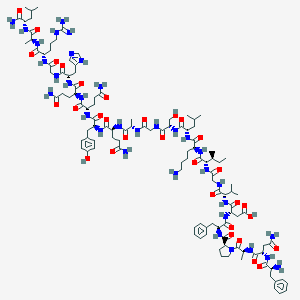

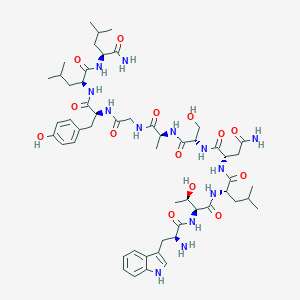

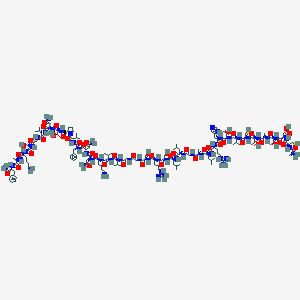

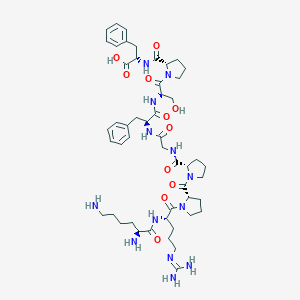

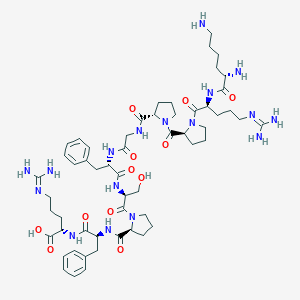

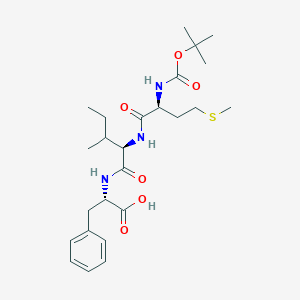

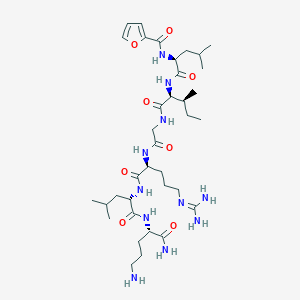

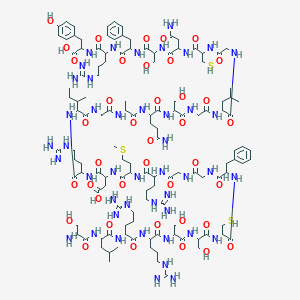

Molecular Structure Analysis

The molecular structure of 2-furoyl-LIGRLO-amide features a N-terminal furoyl group modification, enhancing its selectivity and potency towards PAR2. The structure's efficiency is attributed to this modification, which significantly impacts its biological activity and interaction with PAR2 (McGuire et al., 2004).

Chemical Reactions and Properties

Chemical properties of 2-furoyl-LIGRLO-amide highlight its stability and selectivity in biological systems. It does not cause non-PAR2-mediated effects, making it superior to other PAR2 activators. Its reactions and stability are likely influenced by the furoyl modification, enhancing its interaction with the receptor (McGuire et al., 2004).

Physical Properties Analysis

Although specific studies detailing the physical properties of 2-furoyl-LIGRLO-amide were not found, the physical properties of similar compounds can often be inferred by their molecular structure, solubility, and stability under various conditions. The furoyl group may affect its solubility and thermal stability, important for its storage and application in biological experiments.

Chemical Properties Analysis

The chemical properties of 2-furoyl-LIGRLO-amide, particularly its reactivity and interaction with PAR2, are central to its function as a potent agonist. The compound's selective activation of PAR2 over other receptors underscores its chemical specificity, likely due to the unique spatial configuration and electronic properties conferred by the furoyl group (McGuire et al., 2004).

科学研究应用

1. Proteinase-Activated Receptor 2 (PAR2) Agonist

- Methods of Application: The compound is used to increase intracellular calcium in cultured human and rat PAR2-expressing cells. It’s also used in bioassays of tissue PAR2 activity, measured as arterial vasodilation and hyperpolarization .

- Results or Outcomes: 2-furoyl-LIGRLO-amide was found to be 10 to 25 times more potent than SLIGRLNH2 for increasing intracellular calcium in cultured human and rat PAR2-expressing cells, respectively. In bioassays of tissue PAR2 activity, it was 10 to 300 times more potent than SLIGRL-NH2 .

2. Ligand Binding Assays and Receptor Visualization

- Summary of Application: Derivatized 2-furoyl-LIGRLO-amide is used as a receptor probe for ligand binding assays and receptor visualization both for cultured cells in vitro and for colonic epithelial cells in vivo .

- Methods of Application: The compound is derivatized via its free ornithine amino group to yield [3H]propionyl-2fLI and Alexa Fluor 594-2fLI. These derivatized forms are used as receptor probes for ligand binding assays and receptor visualization .

- Results or Outcomes: The binding of the radiolabeled and fluorescent PAR2 probes was shown to be present in PAR2-transfected Kirsten normal rat kidney cells, but not in vector-alone-transfected cells .

安全和危害

- Safety : 2-furoyl-LIGRLO-amide has been studied in vitro and in animal models. Its safety profile appears favorable, but further investigations are needed.

- Hazards : No significant hazards have been reported, but caution should be exercised during handling and administration.

未来方向

- Investigate the therapeutic potential of 2-furoyl-LIGRLO-amide in PAR2-related diseases.

- Optimize its pharmacokinetics and bioavailability for clinical use.

- Explore potential applications beyond PAR2 activation.

属性

IUPAC Name |

N-[(2S)-1-[[(2S,3S)-1-[[2-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-1-[[(2S)-1,5-diamino-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]furan-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H63N11O8/c1-7-22(6)29(47-33(52)26(18-21(4)5)46-34(53)27-13-10-16-55-27)35(54)42-19-28(48)43-24(12-9-15-41-36(39)40)31(50)45-25(17-20(2)3)32(51)44-23(30(38)49)11-8-14-37/h10,13,16,20-26,29H,7-9,11-12,14-15,17-19,37H2,1-6H3,(H2,38,49)(H,42,54)(H,43,48)(H,44,51)(H,45,50)(H,46,53)(H,47,52)(H4,39,40,41)/t22-,23-,24-,25-,26-,29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSKIRYSKGDEIOG-WTWMNNMUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)NC(CCCN)C(=O)N)NC(=O)C(CC(C)C)NC(=O)C1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN)C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)C1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H63N11O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

778.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-furoyl-LIGRLO-amide | |

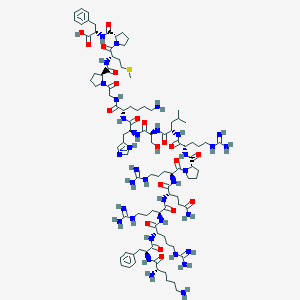

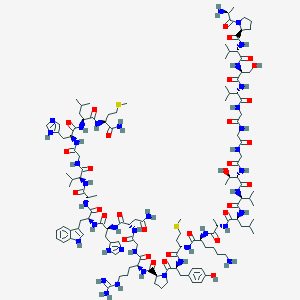

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[D-Trp7,9,10]-Substance P](/img/structure/B13178.png)

![(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]hexanoic acid](/img/structure/B13218.png)